

# Reactivity comparison between 3-iodo and 5-fluoro positions

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## Compound of Interest

Compound Name: 5-Fluoro-3-iodo-pyridin-2-ol

Cat. No.: B1393405

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An In-Depth Guide to the Differential Reactivity of 3-Iodo and 5-Fluoro Positions in Aromatic Systems

## Introduction

In the realm of synthetic organic chemistry and drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Aryl halides, in particular, serve as versatile handles for introducing a wide array of substituents through various chemical transformations. Among the halogens, iodine and fluorine occupy opposite ends of the reactivity spectrum, and their positional placement on an aromatic scaffold, such as at the 3-iodo and 5-fluoro positions, offers a fascinating case study in chemoselectivity. This guide provides a detailed comparison of the reactivity at these two positions, supported by mechanistic insights and experimental data, to aid researchers in designing selective and efficient synthetic routes.

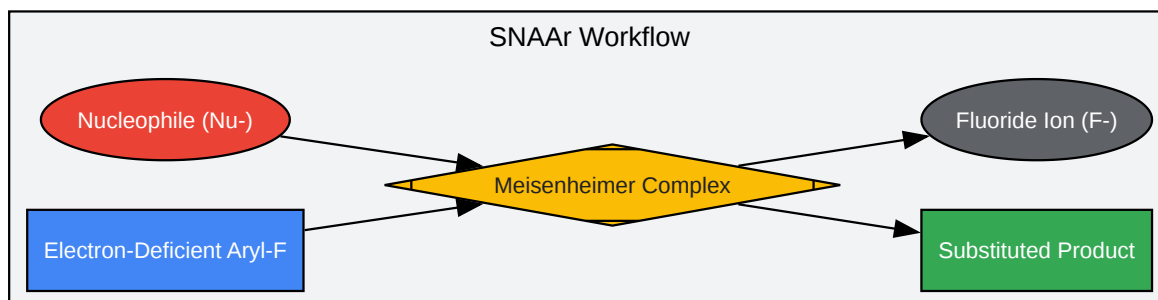
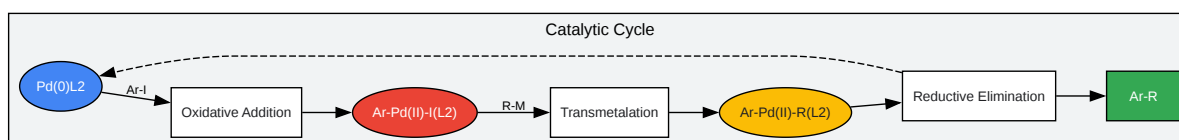
The fundamental difference in reactivity between an aryl iodide and an aryl fluoride stems from the distinct properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is long and weak, making it susceptible to cleavage, which is a key step in many reactions, particularly transition-metal-catalyzed cross-coupling reactions. Conversely, the Carbon-Fluorine (C-F) bond is short, strong, and highly polarized, rendering it significantly less reactive under the same conditions. This inherent disparity allows for remarkable selectivity, where the iodo-substituted position can be selectively functionalized while the fluoro-substituted position remains intact.

# I. Reactivity in Transition-Metal-Catalyzed Cross-Coupling Reactions

The most significant and synthetically useful difference in reactivity between aryl iodides and aryl fluorides is observed in transition-metal-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern organic synthesis, typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

## A. The Critical Role of Oxidative Addition

The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent transition metal catalyst, such as a Palladium(0) complex. The ease of this step is directly related to the C-X bond dissociation energy. The C-I bond, with a bond dissociation energy of approximately 65 kcal/mol, is significantly weaker than the C-F bond, which has a bond dissociation energy of around 127 kcal/mol. This substantial difference in bond strength means that Pd(0) and other similar catalysts can readily insert into the C-I bond under mild conditions, while the C-F bond remains largely unreactive.



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- To cite this document: BenchChem. [Reactivity comparison between 3-iodo and 5-fluoro positions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1393405#reactivity-comparison-between-3-iodo-and-5-fluoro-positions]

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